5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Description
The compound 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile features a central oxazole ring substituted with a benzo[d][1,3]dioxol-5-ylmethylamino group at position 5 and a furan-2-yl moiety bearing a p-tolyloxymethyl substituent at position 2. This structure combines lipophilic (methylenedioxy, p-tolyl) and polar (carbonitrile) groups, suggesting a balance between membrane permeability and target binding .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-15-2-5-17(6-3-15)28-13-18-7-9-21(31-18)24-27-19(11-25)23(32-24)26-12-16-4-8-20-22(10-16)30-14-29-20/h2-10,26H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFBRCUTPHTWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological relevance, alongside an oxazole ring and a furan derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing oxazole and furan rings have shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds with similar scaffolds can exhibit IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound B | HCT-116 | 17.16 ± 1.54 |
These findings suggest that the presence of the benzo[d][1,3]dioxole moiety may enhance the cytotoxicity of the compound through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other benzo[d][1,3]dioxole derivatives that target Mur ligases .
- Modulation of Signaling Pathways : It could interfere with signaling pathways critical for tumor growth and survival, such as the PD-L1/PD-1 pathway, which is essential for immune evasion in tumors .
- Induction of Apoptosis : The structural components may promote apoptosis in cancer cells by activating caspases or through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, compounds with benzo[d][1,3]dioxole structures have been reported to possess antimicrobial activity . Research indicates that these compounds can inhibit bacterial growth by targeting essential bacterial enzymes .
Case Studies
A notable case study involved a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework that were evaluated against various microbial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Differences and Implications
Core Structure Variations
- The oxazole core (target compound and ) is less basic than thiazole () due to oxygen’s higher electronegativity compared to sulfur. This may reduce off-target interactions in biological systems .
- Epoxide-containing compounds () exhibit higher reactivity due to strained oxirane rings, making them less stable but useful as intermediates in synthesis .
Substituent Effects Benzo[d][1,3]dioxole Group: Common in all compounds, this group enhances metabolic stability by resisting cytochrome P450-mediated oxidation . p-Tolyloxy (Target) vs. Fluorine (): Introduces electronegativity, enhancing binding to targets like kinases or GPCRs via dipole interactions .
Synthetic Yields
- The target compound’s synthesis likely involves multi-step coupling (similar to ), with yields comparable to the 55–59% reported for epoxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
